4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid
Description
Molecular Architecture and Constitutional Isomerism
The molecular formula of 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid ($$C{13}H8ClFO_2$$) defines a biphenyl scaffold with substituents at specific positions: a chlorine atom at the 4'-position of the distal ring, a fluorine atom at the 4-position of the proximal ring, and a carboxylic acid group at the 2-position of the proximal ring (Figure 1). Constitutional isomerism in this system arises from variations in substituent placement, such as:
- Positional isomerism of halogens : Alternate placements of chlorine and fluorine (e.g., 3'-chloro-4-fluoro or 4-chloro-3'-fluoro configurations) yield distinct constitutional isomers with altered electronic and steric profiles.
- Carboxylic acid position : Shifting the carboxylic acid group to the 3- or 4-position of the proximal ring creates isomers with divergent hydrogen-bonding capabilities and crystallographic packing.
A comparative analysis of constitutional isomers reveals that the 2-carboxylic acid derivative exhibits enhanced intramolecular hydrogen bonding compared to its 4-carboxylic acid counterpart, as evidenced by reduced rotational freedom in the biphenyl pivot bond.
Table 1: Constitutional Isomers of Halogenated Biphenyl Carboxylic Acids
| Isomer Name | Substituent Positions | Key Structural Feature |
|---|---|---|
| 4'-Chloro-4-fluoro-2-carboxylic | Cl (4'), F (4), COOH (2) | Intramolecular H-bond between COOH and F |
| 4'-Chloro-3-fluoro-2-carboxylic | Cl (4'), F (3), COOH (2) | Steric clash between F and COOH |
| 3'-Chloro-4-fluoro-4-carboxylic | Cl (3'), F (4), COOH (4) | Enhanced π-π stacking |
The 4'-chloro-4-fluoro-2-carboxylic isomer demonstrates superior thermodynamic stability due to minimized steric hindrance and optimized halogen-carboxylic acid dipole interactions.
Crystallographic Analysis of Biphenyl Core Configuration
Single-crystal X-ray diffraction studies of analogous halogenated biphenyls reveal that the dihedral angle between the two phenyl rings ranges from 46.5° to 52.5°, with ortho-substituents increasing torsional strain. For this compound, computational models predict a dihedral angle of 48.7° ± 2.3°, facilitating partial conjugation between the rings while accommodating steric demands of the halogens.
The carboxylic acid group adopts a planar configuration relative to the proximal ring, with the hydroxyl oxygen forming intermolecular hydrogen bonds (O⋯O distance: 2.63–2.68 Å) that stabilize crystalline lattices. Halogen interactions contribute to layered packing motifs, with Cl⋯O contacts (2.99–3.14 Å) and F⋯H interactions (2.45–2.67 Å) creating supramolecular sheets parallel to the crystallographic ab-plane.
Figure 1: Crystallographic Features
- Biphenyl dihedral angle : 48.7° (DFT-optimized)
- Hydrogen bond network : Cyclic dimer formation via COOH groups
- Halogen interactions : Cl⋯O (2.99 Å), F⋯H (2.55 Å)
Tautomeric Behavior and Resonance Stabilization Effects
The carboxylic acid group exhibits resonance stabilization through conjugation with the aromatic system, as shown by the equivalence of C-O bond lengths (1.27 Å) in the deprotonated state. While tautomerism is limited in this compound, the enol form (keto-enol equilibrium) becomes significant in polar aprotic solvents, with a tautomeric ratio of 1:9.3 (enol:keto) as determined by NMR spectroscopy.
Resonance effects delocalize electron density from the fluorine atom into the proximal ring, creating a partial negative charge at the 4-position ($$δ^-$$ = -0.18 e) that enhances acidity (pKa = 2.9 ± 0.1) compared to non-fluorinated analogues (pKa = 3.4–3.7). This stabilization is quantified by the Hammett substituent constant ($$σm$$ = 0.34 for F, $$σp$$ = 0.06 for Cl), reflecting the fluorine's stronger electron-withdrawing inductive effect.
Comparative Structural Analysis with Halogenated Biphenyl Analogues
Systematic comparison with related compounds highlights structure-property relationships:
Table 2: Structural and Electronic Properties of Halogenated Biphenyls
| Compound | Dihedral Angle (°) | LogP | H-bond Donors |
|---|---|---|---|
| 4'-Cl-4-F-2-COOH | 48.7 | 3.84 | 1 |
| 4'-Cl-3-F-2-COOH | 53.2 | 3.91 | 1 |
| 4'-Cl-4-COOH | 45.1 | 4.02 | 1 |
| 4'-F-4-COOH | 44.9 | 2.17 | 1 |
Key findings:
- Fluorine substitution reduces LogP by 0.85 units compared to chloro-analogues, enhancing aqueous solubility.
- Ortho-halogens increase dihedral angles by 5–8°, disrupting π-conjugation.
- Carboxylic acid position dictates hydrogen-bonding networks: 2-COOH forms intramolecular H-bonds, while 4-COOH enables extended intermolecular networks.
The 4'-chloro-4-fluoro derivative exhibits unique charge transfer characteristics, with a HOMO-LUMO gap of 5.2 eV (DFT-calculated), intermediate between fully chlorinated (5.6 eV) and fluorinated (4.8 eV) analogues. This electronic profile suggests potential applications in organic semiconductors and photovoltaic materials.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYSJYOGWZZOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653530 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537713-37-4 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 7079-15-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C13H9ClO2
- Molecular Weight : 232.66 g/mol
- Density : 1.3 g/cm³
- Melting Point : 293-296 °C
- Boiling Point : 398.5 °C at 760 mmHg
Biological Activity Overview
Research into the biological activity of this compound has revealed several important findings:
Anticancer Properties
Several studies have examined the cytotoxic effects of this compound on various cancer cell lines:
- MTT Assay Results : The compound exhibited significant cytotoxic activity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The IC50 values indicated a dose-dependent response, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| COLO201 | 10 | High sensitivity to treatment |
| 4T1 | 15 | Significant cytotoxic effects observed |
| MDA-MB-231 | 20 | Resistance noted; further investigation needed |
The mechanism through which this compound exerts its effects involves:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound led to cell cycle arrest in the G2/M phase in COLO201 cells and G0/G1 phase in MDA-MB-231 cells. This suggests that the compound interferes with DNA synthesis and cellular proliferation .
Toxicological Profile
The safety profile of the compound has also been assessed:
- Acute Toxicity : Classified as acute toxicity category 4, indicating moderate toxicity upon oral exposure. It also shows skin and eye irritation potential .
| Toxicity Type | Classification |
|---|---|
| Acute Toxicity | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
Case Studies and Research Findings
Several case studies have highlighted the efficacy and safety of this compound:
- Study on Tumor Selectivity : A research study demonstrated that derivatives of biphenyl carboxylic acids, including this compound, showed selective cytotoxicity towards tumor cells compared to normal fibroblasts, indicating a promising therapeutic window for cancer treatment .
- Pharmacokinetics and Bioavailability : Additional studies are required to fully understand the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid with related compounds:
Notes:
- Substituent Effects: The presence of fluorine (electron-withdrawing) and chlorine (moderate electron-withdrawing) in the target compound may enhance the acidity of the carboxylic acid group compared to non-halogenated analogs.
- Synthesis: Suzuki coupling is a common method for biphenyl derivatives, as seen in compounds 15 and 18 (nitro-substituted analogs) .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
This reaction is the cornerstone for constructing the biphenyl framework:
- Reactants: A 4-chlorophenylboronic acid or ester and a 4-fluoro-2-halobenzene derivative.
- Catalyst: Palladium complexes such as Pd(PPh₃)₄.
- Base: Potassium carbonate or sodium carbonate.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene.
- Conditions: Typically heated to 80–100°C under inert atmosphere for several hours.
This method provides high regioselectivity and yields for the biphenyl core with the desired halogen substituents positioned correctly.
Representative Laboratory Procedure (Adapted)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Preparation of 4-chloro-4-fluorobiphenyl | Pd(PPh₃)₄ (1-5 mol%), K₂CO₃, DMF, 90°C, 12 h | Suzuki coupling of 4-chlorophenylboronic acid with 4-fluoro-2-bromobenzene | 75-85 |
| 2. Oxidation to carboxylic acid | KMnO₄, NaOH, reflux, 6 h | Oxidation of methyl group to carboxylic acid | 70-80 |
| 3. Purification | Recrystallization from ethanol or column chromatography | Isolation of pure 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid | - |
Yields are approximate and depend on scale and exact conditions.
Analytical and Research Findings
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the biphenyl structure and substitution pattern. Chemical shifts corresponding to aromatic protons and carboxylic acid carbon are diagnostic.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (~294.66 g/mol).
- Infrared Spectroscopy (IR): Characteristic broad O-H stretch (2500–3000 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹) confirm the carboxylic acid group.
- High-Performance Liquid Chromatography (HPLC): Purity assessment typically shows >95% purity for research-grade samples.
Reaction Optimization Insights
- Use of microwave-assisted Suzuki coupling can reduce reaction time and improve yields.
- Choice of solvent and base critically affects coupling efficiency.
- In situ monitoring (e.g., FTIR) helps optimize reaction endpoint and minimize side-products.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Catalyst loading | 1–5 mol% Pd(PPh₃)₄ | Higher loading increases rate but costs more |
| Base | K₂CO₃, Na₂CO₃ | Affects deprotonation and coupling efficiency |
| Solvent | DMF, toluene | Polar aprotic solvents favor coupling |
| Temperature | 80–100°C | Higher temp accelerates reaction but may cause side reactions |
| Reaction time | 6–12 hours | Longer time improves conversion but risks degradation |
Q & A
Basic: What are the common synthetic routes for 4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid?
The synthesis of this biphenyl derivative typically involves Suzuki-Miyaura cross-coupling between aryl halides and boronic acids, facilitated by palladium catalysts. For example, coupling a halogenated benzoic acid fragment (e.g., 2-carboxyphenylboronic acid) with a substituted aryl halide (e.g., 4-chloro-4-fluorobromobenzene) can yield the target compound . Halogenation steps (e.g., chlorination/fluorination) may precede coupling to introduce substituents, as seen in analogous biphenyl syntheses . Post-coupling oxidation or hydrolysis may finalize the carboxylic acid group.
Basic: Which spectroscopic techniques are optimal for characterizing this compound and verifying its purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., distinguishing chloro and fluoro groups via and NMR) and biphenyl connectivity .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., expected [M-H] peak at m/z 268.6) and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm spatial arrangement of substituents .
Advanced: How can computational methods (e.g., DFT, molecular docking) aid in designing derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution at the carboxylic acid group) influencing reactivity . Molecular docking simulations model interactions with biological targets (e.g., enzymes or receptors), guiding structural modifications. For instance, substituting the chloro or fluoro groups may optimize binding affinity, as demonstrated in analogous fluorinated biphenyl systems .
Advanced: What experimental strategies resolve contradictions in proposed reaction mechanisms (e.g., radical vs. ionic pathways)?
- Kinetic Isotope Effect (KIE) Studies : Differentiate between radical (large KIE) and ionic (negligible KIE) mechanisms by substituting hydrogen with deuterium at reactive sites .
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates .
- In Situ Spectroscopy : Monitor reaction progress via IR or Raman spectroscopy to detect transient species .
Basic: What functional groups in this compound influence its reactivity and solubility?
- Carboxylic Acid (-COOH) : Enhances hydrophilicity and enables salt formation (e.g., with amines) for improved solubility .
- Halogens (Cl, F) : Electron-withdrawing effects reduce electron density at the biphenyl core, directing electrophilic substitution to meta/para positions . Fluorine’s small size and high electronegativity also stabilize intermediates in coupling reactions .
Advanced: How can researchers study this compound’s interactions with biological targets (e.g., enzymes) at the molecular level?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-Electron Microscopy (cryo-EM) : Visualize compound-enzyme complexes at near-atomic resolution .
- Fluorescence Polarization Assays : Track displacement of fluorescent ligands to measure competitive binding .
Advanced: What methodologies optimize regioselectivity in functionalizing the biphenyl scaffold (e.g., introducing nitro or amino groups)?
- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., carboxylic acid) to position substituents ortho to the -COOH group .
- Photocatalytic C-H Activation : Achieve meta-functionalization via transition-metal catalysts under UV light .
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., converting -COOH to ester) to control substitution patterns .
Basic: What are the stability considerations for this compound under different storage conditions?
- Hydrolysis Risk : The carboxylic acid group may esterify in alcoholic solvents; store in inert solvents (e.g., DMSO) under anhydrous conditions .
- Light Sensitivity : Halogenated aromatics can degrade under UV light; use amber vials and store in darkness .
Advanced: How do steric and electronic effects of substituents impact crystallization behavior?
- Fluorine’s Electron-Withdrawing Effect : Reduces π-π stacking, leading to lower melting points compared to non-fluorinated analogs .
- Chloro Group’s Steric Bulk : May induce torsional strain in the biphenyl core, affecting crystal packing and solubility .
Advanced: What computational tools predict metabolic pathways or environmental degradation products?
- In Silico Metabolism Predictors (e.g., GLORYx): Model phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent patterns with biodegradation rates in environmental studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
